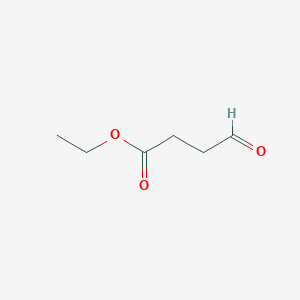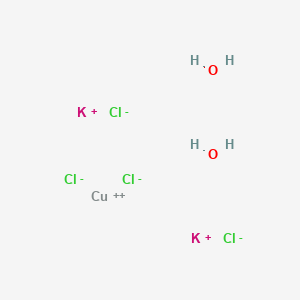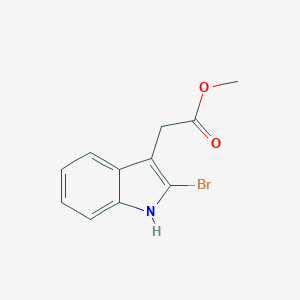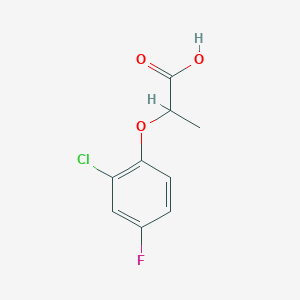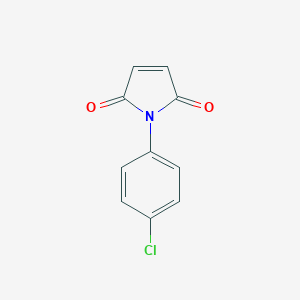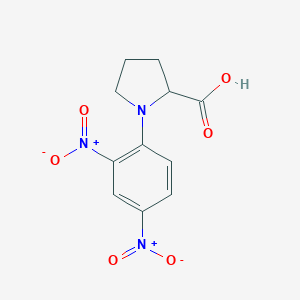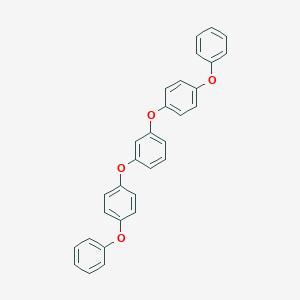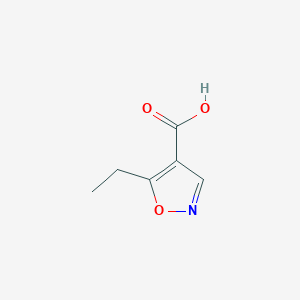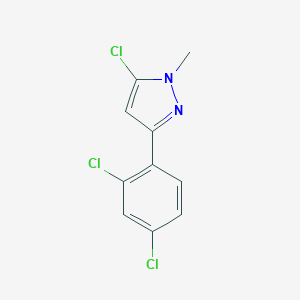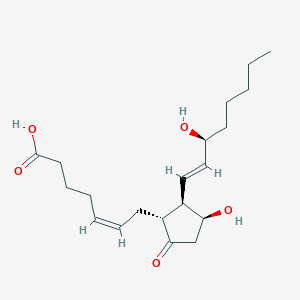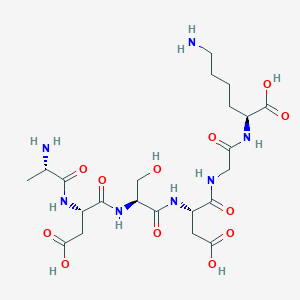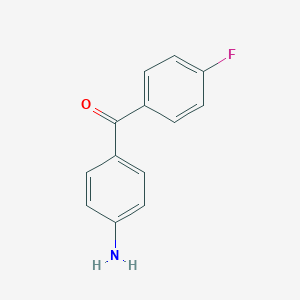
(4-Aminophenyl)(4-fluorophenyl)methanone
Vue d'ensemble
Description
“(4-Aminophenyl)(4-fluorophenyl)methanone” is a chemical compound with the CAS Number: 10055-40-0 . It has a molecular weight of 215.23 and its IUPAC name is (4-aminophenyl) (4-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “(4-Aminophenyl)(4-fluorophenyl)methanone” is 1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Aminophenyl)(4-fluorophenyl)methanone” has a molecular weight of 215.23 . It is recommended to be stored at ambient temperature .Applications De Recherche Scientifique
Antitumor Activity
(4-Aminophenyl)(4-fluorophenyl)methanone and its derivatives have shown potential in cancer research. For instance, a study synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which displayed significant inhibition of the proliferation of various cancer cell lines, suggesting antitumor potential (Tang & Fu, 2018).
Antibacterial Activity
A compound closely related to (4-Aminophenyl)(4-fluorophenyl)methanone, synthesized and characterized in a study, showed notable antibacterial properties. The study also included molecular docking to understand the compound's antibacterial mechanism (Shahana & Yardily, 2020).
Imaging and Visualization in Medical Research
In the field of medical imaging, derivatives of (4-Aminophenyl)(4-fluorophenyl)methanone have been used in the development of tracers for brain imaging, particularly for visualizing the 5-HT2A receptor with SPECT (Single Photon Emission Computed Tomography) (Blanckaert et al., 2005).
Anti-inflammatory Activity
Some derivatives of (4-Aminophenyl)(4-fluorophenyl)methanone have shown high anti-inflammatory activity. A study reported the synthesis of such derivatives that potently inhibited proinflammatory cytokines, positioning them as potential treatments for inflammation (Ottosen et al., 2003).
Thermodynamic Properties and Crystal Structure
Research on (4-Aminophenyl)(4-fluorophenyl)methanone also extends to understanding its thermodynamic properties and crystal structure. This information is crucial for the development of new materials and drugs (Saito et al., 1998).
Synthesis and Molecular Docking Studies
Further studies have focused on the synthesis of related compounds, employing techniques like molecular docking to predict the interaction of these compounds with biological targets. This research is vital for drug development and understanding the compound's pharmacokinetics (FathimaShahana & Yardily, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(4-aminophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRKKHFDXTWUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342024 | |
| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(4-fluorophenyl)methanone | |
CAS RN |
10055-40-0 | |
| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10055-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

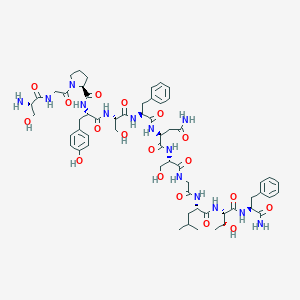
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
